REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH3:2].[C:5]([C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1)#N.[OH:13]S(O)(=O)=O.O>C(OCC)C>[C:5]([C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1)(=[O:13])[CH2:1][CH3:2]
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Name
|
|
Quantity
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263 mL
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Type
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reactant
|
Smiles
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C(C)[Mg]Br
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Name
|
|
Quantity
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39 g
|
Type
|
reactant
|
Smiles
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C(#N)C1=CC=NC=C1
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
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750 mL
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Type
|
solvent
|
Smiles
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CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was warmed
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Type
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TEMPERATURE
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Details
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at reflux for 12 hours
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Duration
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12 h
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Type
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WASH
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Details
|
washed three times with Et2O (250 mL)
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Type
|
EXTRACTION
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Details
|
extracted five times with 250 mL portions of Et2O
|
Type
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DRY_WITH_MATERIAL
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Details
|
The combined Et2O extracts were dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.4 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |